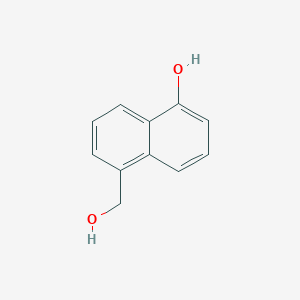

1-Naphthol-5-methanol

CAS No.:

Cat. No.: VC14291162

Molecular Formula: C11H10O2

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10O2 |

|---|---|

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | 5-(hydroxymethyl)naphthalen-1-ol |

| Standard InChI | InChI=1S/C11H10O2/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-6,12-13H,7H2 |

| Standard InChI Key | VSIWIYCVZPKALP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C=CC=C(C2=C1)O)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

1-Naphthol-5-methanol has the molecular formula CHO, with a molecular weight of 174.20 g/mol . Its IUPAC name, 5-(hydroxymethyl)-1-naphthalenol, reflects the positions of the hydroxyl (-OH) and hydroxymethyl (-CHOH) groups on the naphthalene backbone. Alternative synonyms include 5-hydroxymethyl-1-naphthol and 1-naphthalenol-5-methanol, though these terms are less commonly used in formal literature .

Structural Elucidation

The compound’s structure consists of a naphthalene ring system (two fused benzene rings) with substituents at the 1- and 5-positions (Figure 1). The hydroxyl group at position 1 enhances acidity (pKa ≈ 9.4, comparable to 1-naphthol ), while the hydroxymethyl group at position 5 introduces steric and electronic effects that influence reactivity. Computational models predict a planar aromatic system with slight distortion due to the hydroxymethyl substituent, which adopts a conformation minimizing steric hindrance with adjacent hydrogen atoms .

Table 1: Key Physicochemical Properties of 1-Naphthol-5-Methanol

Synthesis and Production Pathways

Conventional Synthetic Routes

While no explicit synthesis of 1-naphthol-5-methanol is documented, analogous methods for substituted naphthols suggest viable pathways:

-

Friedel-Crafts Hydroxymethylation:

-

Nitration-Reduction-Hydrolysis Sequence:

-

Direct Functionalization:

Challenges in Regioselectivity

The 5-position on naphthalene is less reactive than the 1- or 2-positions due to electronic and steric factors, complicating direct substitution. Computational studies suggest that electron-donating groups (e.g., -OH at position 1) activate adjacent positions, but the 5-position remains a challenging target for selective modification .

Physicochemical and Spectroscopic Properties

Solubility and Stability

1-Naphthol-5-methanol is expected to exhibit limited solubility in water (<1 g/L at 25°C) but moderate solubility in polar organic solvents (e.g., methanol, ethanol) . The hydroxymethyl group enhances hydrophilicity compared to 1-naphthol, though the aromatic backbone dominates its solubility profile. Stability studies of analogous compounds indicate susceptibility to oxidation at the hydroxymethyl group, necessitating storage under inert atmospheres .

Spectroscopic Signatures

-

UV-Vis Spectroscopy: Absorption maxima near 275 nm and 320 nm, characteristic of naphthol derivatives with extended conjugation .

-

H NMR: Peaks at δ 8.1–8.3 ppm (aromatic protons), δ 5.1 ppm (-OH, exchangeable), and δ 4.6 ppm (-CHOH) .

-

IR Spectroscopy: Stretching vibrations at 3350 cm (-OH), 2900 cm (C-H aliphatic), and 1600 cm (aromatic C=C) .

Chemical Reactivity and Applications

Acid-Base Behavior

The hydroxyl group at position 1 confers acidic properties, with a predicted pKa of ~9.4, similar to 1-naphthol . Deprotonation generates a resonance-stabilized phenoxide ion, enhancing nucleophilic reactivity at the aromatic ring.

Electrophilic Substitution

The hydroxymethyl group at position 5 directs electrophilic attacks to the 4- and 8-positions due to its electron-donating nature. Example reactions include:

-

Sulfonation: Formation of sulfonated derivatives for use in dyes .

-

Nitration: Requires harsh conditions due to deactivation by the hydroxymethyl group .

Nonradiative Decay and Photophysics

Industrial and Research Applications

Pharmaceutical Intermediate

Hydroxymethyl-substituted naphthols serve as precursors to anticoagulants and anti-inflammatory agents. The hydroxymethyl group facilitates further functionalization (e.g., esterification, glycosylation) .

Materials Science

Potential applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume